molecular formula C11H15BrN2O2 B1521789 N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide CAS No. 1171920-11-8

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Cat. No. B1521789
M. Wt: 287.15 g/mol
InChI Key: ICUMHDBWIKRSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, also known as BMPA, is a highly active and selective non-competitive NMDA receptor antagonist that has been used in scientific research for the past few decades. It is a small molecule that acts as an antagonist to the NMDA receptor, which is a key receptor in the brain that plays a role in the regulation of synaptic plasticity and memory formation. BMPA has been used in numerous studies to investigate the roles of the NMDA receptor in a wide array of physiological and biochemical processes.

Scientific Research Applications

Therapeutic Applications in Cystic Fibrosis

A study by Yu et al. (2008) focused on a compound structurally related to N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, investigating its potential as a corrector for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study found that certain bithiazole analogues exhibited significant activity in correcting this defect, suggesting a possible therapeutic application in cystic fibrosis treatment (Yu et al., 2008).

Anticancer and Antiviral Research

Another study by Schroeder et al. (2009) highlighted the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This research direction showcases the potential use of structurally related compounds in developing selective kinase inhibitors for cancer therapy (Schroeder et al., 2009).

Synthetic Methodologies

Kobayashi et al. (2010) developed a method for synthesizing 2,4,8-trisubstituted 1,7-naphthyridines, indicating the utility of related compounds in synthetic organic chemistry. This work demonstrates how compounds like N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide could be intermediates in the synthesis of complex organic molecules with potential pharmaceutical applications (Kobayashi et al., 2010).

Neurological Disorder Treatment

A study by Iwanami et al. (1981) on the synthesis and neuroleptic activity of benzamides related to N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide revealed the potential of these compounds as potent drugs with few side effects for treating psychosis. This research indicates the broad therapeutic potential of related chemical structures in addressing neurological disorders (Iwanami et al., 1981).

properties

IUPAC Name

N-(2-bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)10(15)14-8-5-7(16-4)6-13-9(8)12/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUMHDBWIKRSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674051
Record name N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

CAS RN

1171920-11-8
Record name N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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